(-)-2-(Diphenylmethyl)-1-methyl-3-piperidinol hydrochloride
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Overview
Description
3-[(1-Methylpiperidin-2-yl)-phenylmethyl]phenol hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their presence in various drugs and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
Chemical Reactions Analysis
Types of Reactions
3-[(1-Methylpiperidin-2-yl)-phenylmethyl]phenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and acyl halides.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
3-[(1-Methylpiperidin-2-yl)-phenylmethyl]phenol hydrochloride has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(1-methylpiperidin-2-yl)-phenylmethyl]phenol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom.
N-Methylpiperidine: A piperidine derivative with a methyl group attached to the nitrogen atom.
Phenylmethylpiperidine: A piperidine derivative with a phenylmethyl group attached to the nitrogen atom.
Uniqueness
3-[(1-Methylpiperidin-2-yl)-phenylmethyl]phenol hydrochloride is unique due to the presence of both a piperidine ring and a phenol group, which confer specific chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications .
Properties
CAS No. |
19974-69-7 |
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Molecular Formula |
C19H24ClNO |
Molecular Weight |
317.9 g/mol |
IUPAC Name |
3-[(1-methylpiperidin-2-yl)-phenylmethyl]phenol;hydrochloride |
InChI |
InChI=1S/C19H23NO.ClH/c1-20-13-6-5-12-18(20)19(15-8-3-2-4-9-15)16-10-7-11-17(21)14-16;/h2-4,7-11,14,18-19,21H,5-6,12-13H2,1H3;1H |
InChI Key |
TZTWZRVTCGXBEZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCC1C(C2=CC=CC=C2)C3=CC(=CC=C3)O.Cl |
Origin of Product |
United States |
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